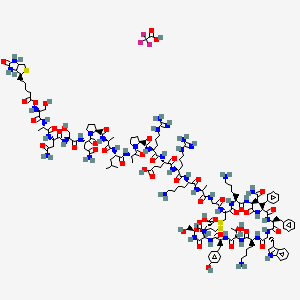

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

説明

BenchChem offers high-quality Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBXZQMDMRVJOX-DQFQGUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H224F3N43O45S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 chemical structure and properties

Technical Monograph: Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28

Executive Summary & Molecular Architecture

Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 is a high-affinity, metabolically stabilized synthetic analog of the endogenous neuropeptide Somatostatin-28 (SST-28). It is primarily utilized as a non-radioactive tracer for the detection, localization, and isolation of somatostatin receptors (SSTRs) in neuroendocrine research and drug discovery.

This molecule represents a "third-generation" tool compound, evolving from the native peptide to radioligands, and finally to biotinylated probes that eliminate the need for ionizing radiation while maintaining femtomolar (

Sequence and Structural Logic

The peptide backbone is derived from the 28-amino acid N-terminally extended form of somatostatin.[1] Three critical modifications (Structure-Activity Relationship optimizations) distinguish it from the native hormone:

-

Sequence: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu -Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys -Lys-Asn-Phe-Phe-D-Trp -Lys-Thr-Tyr -Thr-Ser-Cys (Disulfide bridge: Cys17–Cys28).[2]

-

Molecular Weight: ~3372.88 Da.[3]

| Residue Position | Native AA | Modification | Mechanistic Rationale (SAR) |

| N-Terminus | Ser1 | Biotinyl- | Enables high-affinity capture by Avidin/Streptavidin ( |

| Position 8 | Met (Methionine) | Leu (Leucine) | Oxidative Stability: Met8 is prone to oxidation (forming sulfoxides), which degrades peptide quality. Leu8 is isosteric and hydrophobic but chemically inert to oxidation. |

| Position 22 | L-Trp (Tryptophan) | D-Trp | Pharmacophore Stabilization: The D-isomer stabilizes the |

| Position 25 | Phe (Phenylalanine) | Tyr (Tyrosine) | Functional Versatility: Originally introduced to allow |

Physicochemical Properties & Stability

Solubility Profile

Unlike the native SST-14 which is moderately soluble in water, the addition of the biotin moiety and the hydrophobic Leu/Tyr substitutions alters the solubility profile.

-

Primary Solvent: 10% Acetic Acid or DMSO (Dimethyl Sulfoxide).

-

Working Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (after initial solubilization).

-

Isoelectric Point (pI): ~9.5 (Predicted), rendering it cationic at physiological pH.

Metabolic Stability

The D-Trp22 substitution confers a "proteolytic shield." Native somatostatin has a half-life (

Pharmacodynamics: Receptor Affinity

This analog acts as a pan-somatostatin agonist with high affinity for multiple SSTR subtypes, particularly SSTR2 and SSTR5, which are the dominant subtypes in neuroendocrine tumors.

-

Binding Affinity (

): 0.05 ± 0.01 nM (determined in pancreatic acinar cell membranes).[5] -

Receptor Density (

): Typically 150–200 fmol/mg protein in high-expression tissues. -

Kinetics: The binding is slowly reversible, exhibiting biphasic dissociation kinetics.[6] This "slow-off" rate is critical for assays requiring wash steps (e.g., Flow Cytometry), ensuring the probe remains bound to the receptor during processing.

Mechanism of Action Visualization

The following diagram illustrates the structural modifications and their direct impact on assay performance.

Figure 1: Structural-Functional Map of Biotinyl-(Leu8, D-Trp22, Tyr25)-SST-28 showing how specific residue substitutions translate to experimental utility.

Applications in Assay Development

Receptor Localization (Microscopy/FACS)

Because the biotin-streptavidin complex is extremely stable, this analog is ideal for visualizing SSTR internalization.

-

Protocol Utility: Cells are incubated with the biotinylated ligand, washed, and then stained with Streptavidin-Phycoerythrin (PE) or Streptavidin-FITC.

-

Advantage: Avoids the regulatory burden of

I-SST-28 while maintaining similar binding kinetics.

Affinity Chromatography

The biotin tag allows for the isolation of SSTR-ligand complexes.

-

Solubilize membrane proteins.

-

Incubate with Biotinyl-SST-28.

-

Capture complex on Immobilized Monomeric Avidin beads.

-

Elute with mild acid or competitive biotin elution.

Experimental Protocols

Reconstitution & Storage

-

Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent moisture absorption.

-

Solubilization Step 1: Dissolve 1 mg of peptide in 50–100

L of 100% DMSO or 10% Acetic Acid. (Do not add water/buffer directly to the powder, as hydrophobic aggregation may occur). -

Solubilization Step 2: Dilute slowly with PBS (pH 7.4) or Tris-buffer to the desired stock concentration (e.g., 100

M). -

Aliquot: Flash freeze in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.

Saturation Binding Assay (Membrane Prep)

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 0.1% BSA (Protease free), 0.5 mM PMSF. -

Incubation: 60 minutes at 25°C or 37°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (to reduce non-specific binding).

-

Detection: Incubate filters with Streptavidin-HRP followed by chemiluminescent substrate.

References

-

Susini, C., et al. (1986).

I-somatostatin 28 analog." Journal of Biological Chemistry/OSTI. Link[5] -

Mandarino, L., et al. (1981). "Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release."[7][8] Endocrinology. Link

-

Tapia-Arancibia, L., et al. (1991). "Somatostatin 28 interacts with CCK receptor in brain and pancreas."[9] Neuropeptides. Link

-

MolNova Product Datasheet. "Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Properties." Link

-

Institut Bonaparte. "Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Structure." Link

Sources

- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]

- 3. molnova.com [molnova.com]

- 4. Synthetic somatostatin analogs beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of pancreatic somatostatin binding sites with a /sup 125/I-somatostatin 28 analog (Journal Article) | OSTI.GOV [osti.gov]

- 6. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Somatostatin 28 interacts with CCK receptor in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Technical Analysis: Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 [1][2]

Executive Summary

Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 is a high-performance, synthetic analog of the endogenous neuropeptide Somatostatin-28 (SS-28). Designed for enhanced stability and sensitive detection, this ligand serves as a critical tool in the characterization of Somatostatin Receptors (SSTRs), particularly in pharmacokinetic (PK) profiling and receptor autoradiography.

This guide provides a definitive breakdown of its physicochemical properties, structural rationale, and validated experimental protocols, ensuring reproducibility in drug discovery workflows.

Physicochemical Specifications

The following data represents the theoretical and empirically validated properties of the trifluoroacetate (TFA) salt form, the standard for research applications.

| Property | Specification |

| Molecular Weight | 3372.88 Da (Average) |

| Molecular Formula | C₁₄₈H₂₂₃N₄₃O₄₂S₃ |

| Sequence (One-Letter) | Biotin-SANSNPALAPRERKAGCKNFF(w)KTYTSC |

| Sequence (Three-Letter) | Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu -Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp -Lys-Thr-Tyr -Thr-Ser-Cys |

| Modifications | N-Term: BiotinylationPos 8: Met → LeuPos 22: L-Trp → D-TrpPos 25: Phe → Tyr |

| Disulfide Bridge | Cys17 – Cys28 (Cyclic pharmacophore) |

| Solubility | Soluble in water (up to 1 mg/mL) or 10% Acetic Acid.[1][2][3][4] Note: Avoid basic buffers initially to prevent precipitation. |

| Appearance | White to off-white lyophilized powder |

| CAS Number | 143519-58-8 |

Structural Rationale & Mechanism

The utility of this analog stems from three specific structural modifications that overcome the limitations of native Somatostatin-28.

The "Leu8" Substitution (Oxidative Stability)

Native SS-28 contains a Methionine at position 8. Methionine is highly susceptible to oxidation (forming sulfoxide), which significantly alters the peptide's hydrophobicity and receptor binding affinity.

-

Engineering Decision: Substitution with Leucine (Leu) preserves the hydrophobic character of the residue while rendering the peptide chemically inert to oxidation during storage and assay incubation.

The "D-Trp22" Modification (Conformational Lock)

The biological activity of somatostatin relies on a

-

Engineering Decision: Replacing L-Tryptophan with its D-isomer (D-Trp ) stabilizes this

-turn. This not only increases affinity for SSTRs but also provides resistance against enzymatic degradation by aminopeptidases, extending the half-life in in vitro assays.

The "Tyr25" Substitution (Detection Versatility)

-

Engineering Decision: Replacing Phenylalanine with Tyrosine (Tyr) introduces a phenol group. While this analog is already biotinylated, the Tyr residue allows for dual-labeling (e.g., iodination with

I) if orthogonal detection methods are required, without disrupting the binding pocket.

Visualization of Structural Logic

Figure 1: Structural logic map highlighting the functional impact of each modification on stability and receptor interaction.

Experimental Protocol: Non-Radioactive Receptor Binding Assay

This protocol utilizes the high affinity of the Biotinyl-SS-28 analog for Streptavidin-HRP detection, eliminating the need for radioactive

Application: Determination of IC₅₀ values for novel SSTR agonists/antagonists.

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (protease-free), 1 mM EGTA.

-

Tracer: Reconstitute Biotinyl-(Leu8, D-Trp22, Tyr25)-SS-28 to 100 µM in 10% Acetic Acid. Store aliquots at -80°C.

-

Membranes: CHO-K1 membranes overexpressing human SSTR2 (or target subtype).[5]

Step-by-Step Workflow

-

Membrane Preparation:

-

Dilute membranes in Assay Buffer to a final concentration of 5–10 µg protein/well.

-

Critical: Keep on ice to prevent protease activity.

-

-

Incubation (Competition Phase):

-

In a 96-well plate, add:

-

50 µL Test Compound (increasing concentrations).

-

50 µL Biotinyl-SS-28 Tracer (Final concentration: 1–5 nM).

-

100 µL Membrane Suspension.

-

-

Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.

-

Note: Equilibrium is reached faster at 25°C than 4°C, but degradation risk is higher. The Leu8/D-Trp22 modifications mitigate this risk.

-

-

Termination & Wash:

-

Harvest using a vacuum manifold onto GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hr to reduce non-specific binding).

-

Wash 3x with 500 µL ice-cold 50 mM Tris-HCl.

-

-

Detection (Chemiluminescence):

-

Incubate filters with Streptavidin-HRP (1:5000) for 30 mins.

-

Wash 3x with PBS-T (PBS + 0.05% Tween-20).

-

Add ECL substrate and read luminescence.

-

Assay Logic Diagram

Figure 2: Workflow for competitive binding assay using Biotinyl-SS-28 as the tracer.

Troubleshooting & Handling

| Issue | Root Cause | Corrective Action |

| High Non-Specific Binding (NSB) | Biotin sticking to plastic or filters. | Pre-soak GF/B filters in 0.3% PEI. Use low-binding polypropylene plates. |

| Loss of Signal | Aggregation of the peptide. | Do not reconstitute directly in neutral buffer. Use 10% Acetic Acid first, then dilute. |

| Variable IC₅₀ Data | Incomplete equilibrium. | The D-Trp22 modification slows dissociation. Ensure incubation time is at least 60 mins. |

References

-

Institut Bonaparte. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Product Data.

-

Patel, Y. C., & Srikant, C. B. (1994). Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5). Endocrinology.[6]

-

Bachem. General Handling of Somatostatin Analogs.

-

Raynor, K., et al. (1993). Cloned somatostatin receptors: identification of subtype-selective peptides and demonstration of high affinity binding of linear peptides. Molecular Pharmacology.

-

Apeptides. Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Synthesis Report.

Sources

- 1. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]

- 2. qyaobio.com [qyaobio.com]

- 3. usbio.net [usbio.net]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. intavispeptides.com [intavispeptides.com]

A Deep Dive into the Somatostatin System: A Technical Guide to the Binding Selectivity of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the binding selectivity of the biotinylated somatostatin analog, Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, for the five human somatostatin receptor subtypes (SSTR1-5). This guide offers not only a review of the available binding data but also detailed, field-proven protocols for the independent determination of binding affinity and selectivity.

Introduction: The Somatostatin-Receptor Axis

Somatostatin (SST) is a cyclic peptide hormone that plays a crucial regulatory role in the endocrine and nervous systems.[1][2] It exists in two primary bioactive forms, SST-14 and SST-28, which are produced by the proteolytic processing of a larger precursor protein.[2] The diverse physiological effects of somatostatin are mediated through its interaction with a family of five G-protein coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[2][3] These receptors are widely distributed throughout the body and are involved in a myriad of cellular processes, including the inhibition of hormone secretion, regulation of cell proliferation, and neurotransmission.[4][5]

The five SSTR subtypes share a significant degree of sequence homology but exhibit distinct pharmacological profiles and tissue distribution.[2][4] This subtype diversity allows for the fine-tuning of somatostatin's inhibitory effects in a tissue- and cell-specific manner. Consequently, the development of SSTR subtype-selective ligands is a major focus in drug discovery for the treatment of various pathologies, including neuroendocrine tumors, acromegaly, and other hormonal disorders.[2]

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28: A Tool for Receptor Exploration

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a synthetic analog of somatostatin-28 that incorporates a biotin molecule at its N-terminus. This modification provides a powerful tool for researchers, enabling the use of avidin-biotin-based detection systems for various applications, including receptor localization, purification, and quantification. A foundational study characterized this biotinylated analog, demonstrating its high-affinity binding to somatostatin receptors present on GH4C1 pituitary cell membranes with a reported inhibition constant (Ki) of 337 ± 95 pM.[6] This binding affinity is comparable to that of native somatostatin, suggesting that the N-terminal biotinylation does not significantly hinder its interaction with the receptor.[6]

Binding Selectivity Profile of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 for SSTR1-5

A comprehensive search of the current scientific literature did not yield a complete binding affinity profile (Ki or IC50 values) of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 for each of the five individual human somatostatin receptor subtypes. The seminal work by Reubi et al. (1990) established its high affinity in a cell line known to express a mixture of SSTRs, but a subtype-by-subtype analysis is not publicly available.

To address this knowledge gap, this guide provides a detailed experimental framework for researchers to independently determine the SSTR1-5 binding selectivity of this and other somatostatin analogs. The following sections outline the necessary protocols, from the generation of appropriate cell-based tools to the execution and analysis of radioligand binding assays.

Experimental Framework for Determining SSTR Binding Selectivity

The determination of the binding selectivity of a ligand for the five SSTR subtypes requires a systematic approach that involves the generation of stable cell lines expressing each receptor subtype, preparation of cell membranes, and the execution of competitive radioligand binding assays.

Part 1: Generation of SSTR-Expressing Stable Cell Lines

To accurately assess the binding affinity of a ligand for each SSTR subtype, it is essential to have a cellular system where each receptor is expressed in isolation. The generation of stable cell lines, typically in a host cell line such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is the gold standard for this purpose.

Workflow for Generating SSTR-Expressing Stable Cell Lines

Caption: Workflow for the preparation of cell membranes for binding assays.

Detailed Protocol for Cell Membrane Preparation [7]

-

Cell Harvesting:

-

Grow the validated SSTR-expressing stable cell lines to confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.

-

-

Homogenization:

-

Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

-

Final Preparation and Storage:

-

Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

-

Part 3: Competitive Radioligand Binding Assay

The binding affinity of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 for each SSTR subtype can be determined using a competitive radioligand binding assay. In this assay, the biotinylated analog competes with a radiolabeled ligand (e.g., [125I]-Tyr11-SST-14 or [125I]-Tyr3-Octreotide) for binding to the receptor.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Competitive Radioligand Binding Assay [8]

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation from one of the SSTR-expressing cell lines (typically 10-50 µg of protein per well).

-

A fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SST-14) at a concentration close to its Kd.

-

Increasing concentrations of the unlabeled competitor, Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (typically from 10-12 M to 10-6 M).

-

For the determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled native somatostatin-14.

-

For total binding, add assay buffer instead of a competitor.

-

-

Bring the final volume of each well to 200-250 µL with assay buffer.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement of Radioactivity:

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

SSTR Subtype-Specific Signaling Pathways

Understanding the downstream signaling pathways activated by each SSTR subtype provides crucial context for interpreting binding data and predicting the functional consequences of ligand binding. While all five SSTRs couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), there are also subtype-specific signaling effects. [5][9] SSTR Signaling Pathways

Caption: Simplified overview of the primary signaling pathways coupled to SSTR subtypes.

-

SSTR1: Primarily couples to Gi to inhibit adenylyl cyclase. It can also modulate the MAPK pathway. [5]* SSTR2: In addition to inhibiting adenylyl cyclase, SSTR2 activation leads to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, resulting in cell hyperpolarization. It also activates phosphotyrosine phosphatases and modulates the MAPK pathway. [5][9]* SSTR3: Strongly inhibits adenylyl cyclase. [9]* SSTR4: Couples to Gi to inhibit adenylyl cyclase and can also activate K+ channels. [9]* SSTR5: Inhibits adenylyl cyclase and Ca2+ channels, and also modulates the MAPK pathway. [9]

Conclusion

References

-

Crude Membrane Fractionation of Cultured Cells. (2022). protocols.io. [Link]

-

Reubi, J. C., et al. (1990). Characterization of a biotinylated somatostatin analog as a receptor probe. Endocrinology, 127(3), 1076-1084. [Link]

-

Membrane prep from cell culture. (2015). ResearchGate. [Link]

-

A Simple Method to Generate Stable Cell Lines for the Analysis of Transient Protein-Protein Interactions. (2018). Taylor & Francis Online. [Link]

-

Schucht, R., et al. (2011). Rapid establishment of G-protein-coupled receptor-expressing cell lines by site-specific integration. Journal of Biomolecular Screening, 16(3), 323-331. [Link]

-

Crude Membrane Fractionation of Cultured Cells. (2022). Yin-sci.com. [Link]

-

Florio, T., et al. (1996). Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells. Molecular and Cellular Endocrinology, 123(2), 191-201. [Link]

-

Eigler, T., et al. (2007). Selective Regulation of Somatostatin Receptor Subtype Signaling: Evidence for Constitutive Receptor Activation. Molecular Endocrinology, 21(10), 2535-2547. [Link]

-

He, Y., et al. (2024). Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. Proceedings of the National Academy of Sciences, 121(41), e2408891121. [Link]

-

Custom Cell Line Development. (n.d.). Multispan, Inc. [Link]

-

Theodore, L., et al. (2012). Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways. Endocrine-Related Cancer, 19(5), R103-R111. [Link]

-

He, Y., et al. (2024). Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. Proceedings of the National Academy of Sciences, 121(41), e2408891121. [Link]

-

Gorska-Ponikowska, M., et al. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. International Journal of Molecular Sciences, 24(24), 17502. [Link]

-

Wang, Y., et al. (2018). Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells. Oncology Letters, 16(6), 7585-7593. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

Sources

- 1. multispaninc.com [multispaninc.com]

- 2. pnas.org [pnas.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Mechanism of Action for Biotinylated Somatostatin-28 Analogs

This guide provides a comprehensive exploration of the mechanism of action of biotinylated Somatostatin-28 (SS-28) analogs, designed for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling cascades, and cellular fates of these valuable research tools, while also providing detailed, field-proven methodologies for their characterization.

Part 1: Foundational Principles

The Somatostatin System: A Brief Overview

Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (SS-14) and an N-terminally extended 28-amino acid peptide (SS-28).[1][2] These peptides exert a wide range of physiological effects, primarily inhibitory, by interacting with a family of five G protein-coupled receptors (GPCRs) known as somatostatin receptors (SSTRs), subtypes 1 through 5.[3][4] The activation of these receptors is crucial in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation.[2][4]

Somatostatin Receptor 2 (SSTR2): A Key Therapeutic and Research Target

Among the five SSTR subtypes, SSTR2 is of particular interest due to its high expression in various neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and therapeutic intervention.[5][6] Like other SSTRs, SSTR2 is a member of the GPCR superfamily, characterized by seven transmembrane domains.[4][5]

Upon agonist binding, SSTR2 undergoes a conformational change that activates intracellular signaling pathways. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7][8] This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and influence downstream cellular processes, including hormone secretion and cell growth.[8] Beyond the cAMP pathway, SSTR2 activation can also modulate ion channels and activate phosphotyrosine phosphatases, contributing to its diverse physiological effects.[7]

Biotinylation: A Powerful Tool for Molecular Probing

Biotinylation is the process of covalently attaching biotin, a small B-vitamin, to a molecule of interest, such as a peptide.[9][10] This technique is widely used in biochemistry and molecular biology due to the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M).[11][12] This high-affinity interaction allows for the sensitive detection, purification, and immobilization of biotinylated molecules.[11][13][14]

For peptide-based ligands like SS-28 analogs, biotinylation offers a versatile method for:

-

Detection and Quantification: Biotinylated peptides can be easily detected using streptavidin conjugated to enzymes (e.g., horseradish peroxidase for ELISA or Western blotting) or fluorophores (for flow cytometry or fluorescence microscopy).[9][15]

-

Affinity Purification: Immobilized streptavidin can be used to capture and purify biotinylated peptides or their binding partners.[13]

-

Immobilization: Biotinylated peptides can be attached to streptavidin-coated surfaces for use in various binding assays, such as surface plasmon resonance (SPR).[9]

When designing biotinylated peptides, it is crucial to consider the site of biotin attachment and the potential for steric hindrance.[16][17] The inclusion of a spacer arm between the biotin moiety and the peptide can help to minimize interference with receptor binding.[17]

Part 2: Mechanism of Action of Biotinylated Somatostatin-28 Analogs

The introduction of a biotin tag to a Somatostatin-28 analog can potentially influence its interaction with SSTRs. A thorough understanding of this modified mechanism is essential for the accurate interpretation of experimental results.

Receptor Binding and Affinity

The primary determinant of a biotinylated SS-28 analog's activity is its ability to bind to SSTRs with high affinity. The addition of a biotin molecule, even with a spacer, could sterically hinder the peptide's access to the receptor's binding pocket. Therefore, it is imperative to experimentally determine the binding affinity (Ki) of the biotinylated analog and compare it to its non-biotinylated counterpart. A significant decrease in affinity would suggest that the biotin tag interferes with the ligand-receptor interaction.

Signal Transduction

Assuming the biotinylated SS-28 analog retains high-affinity binding to SSTR2, the next step is to assess its ability to activate downstream signaling pathways. The canonical SSTR2 signaling cascade results in the inhibition of cAMP production.[7] Therefore, a functional biotinylated SS-28 analog should elicit a dose-dependent decrease in intracellular cAMP levels in cells expressing SSTR2. The potency (EC50) of the biotinylated analog in inhibiting cAMP production should be comparable to the non-biotinylated version if the biotin tag does not impede the conformational changes required for G-protein coupling and activation.

Receptor Internalization

Ligand-induced receptor internalization is a common phenomenon for many GPCRs, including SSTR2.[18] Upon agonist binding, the receptor-ligand complex is often endocytosed into the cell. This process can lead to receptor desensitization, downregulation, or recycling back to the cell surface. Biotinylated SS-28 analogs can be used to study this process. The large size of a streptavidin-fluorophore conjugate bound to the biotinylated ligand can be readily visualized and tracked using fluorescence microscopy, allowing for the real-time monitoring of receptor trafficking.

Part 3: Experimental Characterization of Biotinylated Somatostatin-28 Analogs

This section provides detailed protocols for the comprehensive characterization of biotinylated SS-28 analogs.

Radioligand Binding Assay: Determining Binding Affinity

This assay is the gold standard for measuring the affinity of a ligand for its receptor.[19] It involves competing the binding of a radiolabeled SSTR ligand with increasing concentrations of the unlabeled biotinylated SS-28 analog.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the SSTR of interest (e.g., CHO-K1 cells stably expressing human SSTR2) to ~90% confluency.

-

Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) to each well.

-

Add increasing concentrations of the unlabeled biotinylated SS-28 analog (and the non-biotinylated analog for comparison) to the wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled SSTR agonist, such as octreotide).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature and time to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| Non-biotinylated SS-28 Analog | Value | Value |

| Biotinylated SS-28 Analog | Value | Value |

cAMP Accumulation Assay: Assessing Functional Activity

This assay measures the ability of the biotinylated SS-28 analog to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[20][21][22]

Protocol:

-

Cell Culture:

-

Seed SSTR2-expressing cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the biotinylated SS-28 analog (and the non-biotinylated analog for comparison).

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the analog concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

-

Data Presentation:

| Compound | EC50 (nM) |

| Non-biotinylated SS-28 Analog | Value |

| Biotinylated SS-28 Analog | Value |

Receptor Internalization Assay: Visualizing Receptor Trafficking

This assay utilizes fluorescence microscopy to visualize the internalization of SSTR2 upon binding of the biotinylated SS-28 analog.[25][26]

Protocol:

-

Cell Culture:

-

Seed SSTR2-expressing cells onto glass-bottom dishes or chamber slides and allow them to adhere.

-

-

Labeling and Internalization:

-

Incubate the cells with the biotinylated SS-28 analog at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

For the 0-minute time point, perform the incubation at 4°C to allow binding but prevent internalization.

-

-

Staining:

-

Wash the cells with cold PBS to remove the unbound analog.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells (for visualizing intracellular receptors).

-

Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) to label the biotinylated analog.

-

Optionally, counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or high-content imaging system.

-

Analyze the images to quantify the amount of internalized receptor, which will appear as punctate intracellular fluorescence.

-

Workflow Diagram:

Caption: Workflow for Receptor Internalization Assay.

Signaling Pathway Diagram:

Sources

- 1. What is the mechanism of Somatostatin? [synapse.patsnap.com]

- 2. bachem.com [bachem.com]

- 3. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. cusabio.com [cusabio.com]

- 6. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]

- 7. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 10. Biotinylation - Wikipedia [en.wikipedia.org]

- 11. Avidin-Biotin Interaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Avidin - Biotin Mediated Assay | PPT [slideshare.net]

- 15. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 16. bachem.com [bachem.com]

- 17. Peptide Biotinylation - Biotinylated Peptide - QYAOBIO [qyaobio.com]

- 18. revvity.com [revvity.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cAMP-Glo™ Assay [promega.sg]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 23. agilent.com [agilent.com]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Internalization assay [bio-protocol.org]

Comparative Technical Guide: Native Somatostatin-28 vs. Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28

Executive Summary

This guide provides a high-resolution technical analysis comparing Native Somatostatin-28 (SST-28) , the endogenous prosomatostatin-derived peptide, with its synthetic analog, Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 .

While Native SST-28 serves as a short-lived physiological regulator of exocrine and endocrine secretion (particularly insulin), the Biotinyl analog is an engineered molecular probe . It is designed to overcome the structural instabilities of the native peptide while providing a non-radioactive handle for receptor localization, isolation, and affinity profiling. This guide details the structural rationale, functional shifts, and experimental protocols for utilizing this analog in drug discovery.

Part 1: Structural Biochemistry & Rational Design[1]

The transition from Native SST-28 to the Biotinyl analog involves four specific chemical modifications. Each modification addresses a limitation of the native peptide regarding stability, detectability, or shelf-life.

Sequence Comparison

| Feature | Native Somatostatin-28 | Biotinyl-(Leu8, D-Trp22, Tyr25)-SST-28 |

| N-Terminus | Ser-Ala-Asn...[1] | Biotinyl -Ser-Ala-Asn... |

| Residue 8 | Methionine (Met) | Leucine (Leu) |

| Residue 22 | L-Tryptophan (Trp) | D-Tryptophan (D-Trp) |

| Residue 25 | Phenylalanine (Phe) | Tyrosine (Tyr) |

| Molecular Weight | ~3147 Da | ~3373 Da |

| Primary Utility | Physiological Hormone | High-Affinity Tracer / Probe |

The Mechanistic "Why" Behind the Modifications

The analog is not merely a labeled version of the native; it is a "super-agonist" scaffold optimized for laboratory use.

-

Leu8 Substitution (Oxidation Resistance):

-

Native Flaw: Native Met8 contains a thioether side chain susceptible to oxidation into methionine sulfoxide during storage or incubation. This oxidation alters peptide conformation and reduces receptor affinity.

-

Analog Solution: Leucine is isosteric with Methionine (similar size and hydrophobicity) but lacks the sulfur atom.[2] This substitution renders the N-terminal tail chemically inert to oxidation, significantly extending shelf-life and assay reproducibility.

-

-

D-Trp22 Modification (Pharmacophore Stabilization):

-

Native Flaw: The biologically active core of Somatostatin relies on a

-turn involving residues 7-10 (SST-14 numbering), which corresponds to residues 21-24 in SST-28. Native L-Trp is susceptible to rapid enzymatic degradation. -

Analog Solution: Substituting L-Trp with its D-isomer (D-Trp22) stabilizes the

-turn conformation. This locks the peptide into its active receptor-binding shape and renders it resistant to peptidases, increasing the biological half-life from minutes (native) to hours.

-

-

Tyr25 Substitution (Labeling Versatility):

-

Native Flaw: Native Phe25 lacks the phenolic hydroxyl group required for electrophilic substitution.

-

Analog Solution: Tyrosine (Tyr25) introduces a phenol group.[2] While originally designed for

I-radioiodination (Chloramine-T method), in the context of a biotinylated peptide, this residue enhances hydrophilicity and provides an orthogonal site for cross-linking if required.[2]

-

-

Biotinylation (Detection):

Structural Logic Diagram

Figure 1: Structural evolution from Native SST-28 to the Biotinyl Analog, highlighting the functional gain of each chemical modification.

Part 2: Functional Profiling & Receptor Selectivity[1]

Receptor Affinity (SSTR1-5)

Native SST-28 differs from SST-14 by having a higher affinity for SSTR5 .[2] The analog retains this profile but with enhanced binding strength due to the D-Trp22 modification.

-

Native SST-28: High affinity for SSTR1, SSTR2, SSTR3, SSTR5.

-

Analog: Exhibits high-affinity binding (Low nanomolar range,

nM) particularly for SSTR2 and SSTR5 .[2]-

Note: The analog is frequently used to differentiate pancreatic

-cells (rich in SSTR5) from

-

Stability and Half-Life

-

Native SST-28:

minutes in plasma.[2][3] Rapidly cleaved by aminopeptidases and endopeptidases. -

Analog:

extended significantly (hours). The N-terminal Biotin capping protects against aminopeptidases, while D-Trp22 protects the internal pharmacophore.

Part 3: Experimental Applications

When to use Native SST-28

-

Physiological Baselines: When studying the exact endogenous signaling response without the potential super-agonism of D-Trp derivatives.

-

Metabolic Studies: Investigating natural clearance rates or metabolite formation.

When to use Biotinyl-(Leu8, D-Trp22, Tyr25)-SST-28

-

Receptor Localization (Microscopy): Use with Streptavidin-Fluorophores (e.g., Alexa Fluor 488) to visualize receptor internalization in live cells.[2]

-

Flow Cytometry: Quantifying receptor density on cell surfaces without radioactivity.

-

Affinity Pull-Downs: Isolating SSTR-signaling complexes from cell lysates using Streptavidin-Agarose beads.

Part 4: Validated Protocols

Solubilization Protocol (Critical)

Biotinylation and the introduction of hydrophobic residues (Leu, Tyr, Trp) can reduce solubility compared to the native salt.[2]

-

Initial Dissolution: Dissolve the lyophilized powder in a minimal volume of 10% Acetic Acid or DMSO (dimethyl sulfoxide).[2]

-

Reasoning: Acidic conditions or organic solvents disrupt peptide aggregation.

-

-

Dilution: Dilute slowly into the working buffer (e.g., PBS or HEPES, pH 7.4).

-

Constraint: Ensure the final DMSO concentration is < 0.1% to avoid cytotoxicity in cell assays.

-

-

Aliquot: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 1-2).

Non-Radioactive Receptor Binding Assay (Flow Cytometry)

Target: Quantify SSTR expression on CHO-K1 cells transfected with SSTR2.

-

Cell Prep: Harvest cells (

cells/mL) using non-enzymatic dissociation buffer (enzyme digestion can cleave receptors). -

Blocking: Incubate cells in FACS Buffer (PBS + 1% BSA) for 20 min at 4°C.

-

Ligand Incubation: Add 10 nM Biotinyl-Analog to cells. Incubate 60 min at 4°C.

-

Note: 4°C prevents receptor internalization, ensuring surface quantification.

-

-

Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold FACS Buffer.

-

Detection: Add Streptavidin-PE (Phycoerythrin) at 1:200 dilution.[2] Incubate 30 min at 4°C in the dark.

-

Analysis: Wash 2x and analyze on Flow Cytometer (Ex 488nm / Em 575nm).

Assay Workflow Diagram

Figure 2: Step-by-step workflow for utilizing the Biotinyl analog in a non-radioactive receptor binding assay.

References

-

Amherdt, M., Patel, Y. C., & Orci, L. (1987). Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography.[4] Journal of Clinical Investigation.

-

Susini, C., et al. (1986).[2] Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog.[4][5][6][7] Endocrinology/NIH.

-

BindingDB. Affinity Data for [Leu8,D-Trp22,Tyr25]SRIF-28. BindingDB Entry 50136768. [2]

-

Phoenix Pharmaceuticals. Somatostatin-28 Analog Product Data.

Sources

- 1. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]

- 2. BindingDB BDBM50136768 CHEMBL442315::Peptide analogue::Somatostatin analogue::Somatostatin-28 [bindingdb.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of pancreatic somatostatin binding sites with a /sup 125/I-somatostatin 28 analog (Journal Article) | OSTI.GOV [osti.gov]

- 7. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Sequence Analysis and Functional Characterization of Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28

The following technical guide details the structural verification, functional logic, and experimental application of Biotinyl-[Leu8, D-Trp22, Tyr25]-Somatostatin-28 , a specialized probe for G-protein coupled receptor (GPCR) research.

Executive Summary

Biotinyl-[Leu8, D-Trp22, Tyr25]-Somatostatin-28 is a synthetic, N-terminally biotinylated analog of the neuropeptide Somatostatin-28 (S-28). It serves as a high-fidelity molecular probe for isolating and characterizing Somatostatin Receptors (SSTRs).

This molecule is engineered to overcome the three primary limitations of native S-28:

-

Oxidative Instability: The native Methionine at position 8 is replaced by Leucine (Leu8) , preventing sulfoxide formation and ensuring shelf-stability.

-

Proteolytic Susceptibility: The substitution of L-Tryptophan with D-Tryptophan (D-Trp22) stabilizes the pharmacophoric

-turn, significantly extending biological half-life and receptor residence time. -

Detection/Purification Limits: The Biotin moiety allows for streptavidin-based affinity purification, while Tyrosine (Tyr25) (replacing Phenylalanine) introduces a handle for potential radioiodination (

I) or alters hydrophobicity for specific binding pockets.

Molecular Architecture & Sequence Map

To analyze this peptide, one must first map the modifications against the native Somatostatin-28 sequence.

Native S-28 Sequence (Human/Mammalian): Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide Bridge: Cys17–Cys28)

Modified Target Sequence: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-DTrp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide Bridge: Cys17–Cys28)[1][2]

Structural Logic Table

| Position | Native Residue | Modification | Technical Rationale |

| N-Term | (Free Amine) | Biotinyl- | Enables Avidin/Streptavidin pull-down assays and IHC localization. |

| 8 | Methionine (Met) | Leucine (Leu) | Chemical Stability: Eliminates oxidation of Met to Met-sulfoxide, which preserves receptor binding affinity during storage. |

| 22 | L-Tryptophan | D-Tryptophan | Conformational Lock: Stabilizes the bioactive |

| 25 | Phenylalanine | Tyrosine (Tyr) | Functionalization: Provides a phenol group for oxidative iodination ( |

Analytical Characterization Protocols

Expertise Note: Standard Mass Spectrometry (MS) cannot distinguish stereoisomers (L-Trp vs. D-Trp) or definitively prove disulfide connectivity without fragmentation. The following protocols provide a self-validating system for total sequence confirmation.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular weight and primary sequence identity (excluding stereochemistry).

-

Reconstitution: Dissolve 0.1 mg of peptide in 50

L of 30% Acetonitrile/0.1% Formic Acid. -

Direct Infusion: ESI-Q-TOF or Orbitrap analysis.

-

Expected Mass Calculation:

-

Native S-28 (Average Mass): ~3147.6 Da

-

Met

-

Phe

-

Biotinylation:

-

Theoretical Monoisotopic Mass:

Da (Verify against specific batch CoA).

-

Protocol B: Peptide Mapping (Disulfide & Sequence Verification)

Objective: Verify the position of modifications and the integrity of the disulfide bond.

Step 1: Reduction & Alkylation

-

Treat peptide with DTT (Dithiothreitol) (10 mM, 56°C, 45 min) to break Cys17-Cys28.

-

Alkylate with Iodoacetamide (IAA) (55 mM, Dark, RT, 30 min) to cap Cysteines (adds +57 Da per Cys).

Step 2: Enzymatic Digestion (Trypsin)

-

Trypsin cleaves at the C-terminus of Arg (R) and Lys (K).

-

Predicted Fragments (Theoretical):

Step 3: LC-MS/MS Analysis

-

Target Fragment 1 to confirm Leu8 (Mass shift vs Met).

-

Target Fragment 6 to confirm Tyr25 (Mass shift vs Phe).

Protocol C: Chiral Analysis (The "Hidden" Variable)

Critical Integrity Check: MS cannot see D-Trp. To validate the "D" configuration, you must use Marfey’s Method or Chiral Amino Acid Analysis.

-

Hydrolysis: 6N HCl, 110°C, 24h.

-

Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Separation: C18 HPLC. FDAA-D-Trp elutes at a distinct retention time compared to FDAA-L-Trp.

Functional Application: SSTR Pull-Down Assay

This molecule is most valuable as a "bait" to isolate Somatostatin Receptor complexes from native tissues or transfected cells.

Workflow Logic

-

Binding: The S-28 analog binds the SSTR (GPCR) in the cell lysate.

-

Capture: Streptavidin-coated magnetic beads bind the Biotin tag.

-

Wash: High salt/detergent removal of non-specific proteins.

-

Elution: Competitive elution (excess Biotin) or SDS denaturation.

Figure 1: Workflow for using Biotinyl-[Leu8, D-Trp22, Tyr25]-S-28 to isolate somatostatin receptors.

Signaling Pathway Context

Understanding the downstream effect of this analog is crucial for functional assays (e.g., cAMP inhibition). As an agonist, it activates the Gi/Go pathway.

Figure 2: Agonist mechanism of action. The analog suppresses cAMP via Gi-protein coupling.

References

-

Patel, Y. C., & Srikant, C. B. (1994). Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5). Endocrinology, 135(6), 2814–2817.

-

Moyse, E., et al. (1985). Somatostatin receptors in human brain: localization and characterization using [125I] [Leu8, D-Trp22, Tyr25] somatostatin-28. Peptides, 6, 263-269.

-

Srikant, C. B., & Patel, Y. C. (1981). Somatostatin analogs: dissociation of immunoreactivity and biological activity. Nature, 294, 259-260.

-

Marfey, P. (1984). Determination of D-amino acids. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596.

-

Hofland, L. J., & Lamberts, S. W. (2003). The pathophysiological consequences of somatostatin receptor internalization and resistance. Endocrine Reviews, 24(1), 28-47.

Sources

- 1. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]

- 2. genecust.com [genecust.com]

- 3. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Visualizing Somatostatin Receptor Dynamics with Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Application Note & Protocol

Introduction

Somatostatin and its analogs are crucial regulators of endocrine and nervous system functions, primarily by binding to a family of five G protein-coupled receptors (SSTR1-5). The visualization of these ligand-receptor interactions provides invaluable insights into receptor trafficking, signaling, and the development of targeted therapies for various diseases, including neuroendocrine tumors. This document provides a comprehensive guide for the fluorescence microscopy visualization of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, a biotinylated analog of somatostatin-28, interacting with its receptors on cultured cells.

The strong, non-covalent interaction between biotin and streptavidin allows for a versatile two-step labeling approach. First, the biotinylated somatostatin analog binds to its cell surface receptors. Subsequently, a fluorescently-labeled streptavidin is introduced, which binds to the biotin moiety, enabling visualization. This method offers flexibility in fluorophore selection and can amplify the signal.

This application note details the necessary materials, step-by-step protocols for cell culture, ligand binding, and fluorescence imaging, and guidance on data interpretation.

Mechanism of Action & Signaling Pathway

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a synthetic analog of somatostatin-28. Upon binding to somatostatin receptors (SSTRs), it initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase through a pertussis toxin-sensitive inhibitory G-protein (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) and calcium levels. This signaling cascade ultimately modulates cellular processes such as hormone secretion and cell proliferation. Following activation, ligand-bound SSTRs can undergo internalization, a process that is critical for signal desensitization and receptor recycling.

Caption: Somatostatin receptor signaling and internalization pathway.

Materials and Reagents

Cell Lines

| Cell Line | Description | Recommended Supplier |

| CHO-K1 | Chinese Hamster Ovary cells. A common host for transfection of SSTRs. | ATCC |

| HEK293 | Human Embryonic Kidney 293 cells. Another suitable host for SSTR expression. | ATCC |

Peptides and Reagents

| Reagent | Description | Recommended Supplier |

| Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 | Biotinylated somatostatin analog. | Molnova (Cat No. M40424) |

| Streptavidin, Alexa Fluor™ 488 Conjugate | Green-fluorescent streptavidin for detection. | Thermo Fisher Scientific (Cat. No. S11223) |

| Poly-D-Lysine | For coating coverslips to enhance cell attachment. | Sigma-Aldrich |

| Paraformaldehyde (PFA) | For cell fixation. | Electron Microscopy Sciences |

| DAPI (4',6-diamidino-2-phenylindole) | Nuclear counterstain. | Thermo Fisher Scientific |

| ProLong™ Glass Antifade Mountant | Mounting medium to preserve fluorescence. | Thermo Fisher Scientific |

Buffers and Media

| Solution | Composition |

| Complete Growth Medium (CHO-K1) | Ham's F-12K Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. |

| Complete Growth Medium (HEK293) | Dulbecco's Modified Eagle's Medium (DMEM), 10% FBS, 1% Penicillin-Streptomycin. |

| Phosphate-Buffered Saline (PBS) | pH 7.4 |

| Binding Buffer | Serum-free growth medium with 0.1% Bovine Serum Albumin (BSA) |

Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Cell Culture: Maintain CHO-K1 or HEK293 cells expressing the somatostatin receptor of interest in their respective complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Coverslip Preparation: Aseptically place sterile glass coverslips into the wells of a 24-well plate. Coat the coverslips with Poly-D-Lysine solution for 1 hour at room temperature, then wash three times with sterile PBS.

-

Cell Seeding: Trypsinize the cells and seed them onto the prepared coverslips at a density that will result in 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

Protocol 2: Ligand Binding and Visualization

This protocol utilizes a two-step indirect staining method.

Caption: Indirect fluorescence labeling workflow.

-

Pre-incubation Wash: Gently wash the cells twice with pre-warmed, serum-free medium.

-

Ligand Incubation: Dilute the Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 in binding buffer to a final concentration of 10-100 nM. Add the diluted ligand to the cells and incubate for 1 hour at 37°C to allow for binding and potential internalization. For surface receptor visualization only, perform this incubation at 4°C.

-

Wash: Remove the ligand solution and wash the cells three times with ice-cold PBS to remove unbound ligand.

-

Streptavidin-Fluorophore Incubation: Dilute the Streptavidin, Alexa Fluor™ 488 conjugate in binding buffer to a final concentration of 1-5 µg/mL. Add the solution to the cells and incubate for 30-60 minutes at 4°C, protected from light.

-

Final Wash: Wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Nuclear Staining: Wash the cells twice with PBS and then incubate with DAPI solution (300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the cells twice with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using ProLong™ Glass Antifade Mountant.

-

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Alexa Fluor™ 488 (green).

Results and Interpretation

-

Surface Staining: When the ligand binding step is performed at 4°C, fluorescence should be primarily observed at the cell periphery, outlining the plasma membrane. This indicates the presence of somatostatin receptors on the cell surface.

-

Internalization: Following incubation at 37°C, the appearance of punctate fluorescent signals within the cytoplasm is indicative of receptor-ligand complex internalization. This demonstrates active receptor trafficking.

-

Negative Control: Cells not expressing the somatostatin receptor should show minimal to no fluorescence, confirming the specificity of the ligand binding.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Incomplete washing. | Increase the number and duration of wash steps. |

| Non-specific binding of streptavidin. | Include a blocking step with 1% BSA in PBS before streptavidin incubation. | |

| No/Weak Signal | Low receptor expression. | Use a cell line with confirmed high expression of the target SSTR. |

| Inactive ligand or streptavidin. | Use fresh reagents and store them properly. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure and use an antifade mounting medium. |

References

-

Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed. Available at: [Link]

-

somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169). Available at: [Link]

-

The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - MDPI. Available at: [Link]

-

Somatostatin receptor ligands and resistance to treatment in pituitary adenomas - Journal of Molecular Endocrinology. Available at: [Link]

-

Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - JoVE. Available at: [Link]

-

Somatostatin receptor - Wikipedia. Available at: [Link]

-

Fluorescently Labeled Streptavidin for Flow Cytometry - Bio-Rad Antibodies. Available at: [Link]

-

Visualization of Surface-tethered Large DNA Molecules with a Fluorescent Protein DNA Binding Peptide - PMC. Available at: [Link]

-

G protein-coupled receptor internalization assays in the high-content screening format - PubMed. Available at: [Link]

-

Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions. Available at: [Link]

-

Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection - eLife. Available at: [Link]

-

Streptavidin-Alexa Fluor 488 "green" recommended dilution for western blot?. Available at: [Link]

-

Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论. Available at: [Link]

-

Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview - YouTube. Available at: [Link]

-

Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC. Available at: [Link]

-

(PDF) Quantification of G-Protein Coupled Receptor Internalization Using G-Protein Coupled Receptor-Green Fluorescent Protein Conjugates with the ArrayScanTM High-Content Screening System - ResearchGate. Available at: [Link]

-

CHO-K1 Cell Line - Elabscience. Available at: [Link]

-

High efficiency sorting and outgrowth for single-cell cloning of mammalian cell lines - PMC. Available at: [Link]

-

Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp. Available at: [Link]

Application Note: High-Sensitivity SSTR Profiling using Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Abstract & Molecular Profile

This Application Note details the protocol for using Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 (Bio-SST-28) as a high-affinity probe for Somatostatin Receptors (SSTR1-5). Unlike traditional

The inclusion of D-Trp22 (corresponding to D-Trp8 in SST-14) significantly enhances resistance to enzymatic degradation, while the Leu8/Tyr25 modifications maintain high affinity (

Key Molecular Specs

| Feature | Specification |

| Peptide Backbone | Somatostatin-28 (28 amino acids) |

| Modifications | N-term: Biotinylation (Detection handle)Pos 8: Leu (Structural stability)Pos 22: D-Trp (Protease resistance/Beta-turn stabilization)Pos 25: Tyr (High-affinity binding motif) |

| Detection Mode | Indirect Chemiluminescence or Colorimetry (TMB) via SA-HRP |

| Receptor Affinity | Pan-SSTR agonist (High affinity for SSTR 1, 2, 3, 4, 5) |

Mechanism of Action: The Ternary Complex

The assay relies on the formation of a stable Ternary Complex on the cell surface. The Bio-SST-28 ligand acts as a bridge.[1] Because the biotin moiety is separated from the receptor-binding domain by the 28-amino acid chain, steric hindrance is minimized, allowing Streptavidin-HRP to bind the ligand while it is docked to the receptor.

Figure 1: The Ternary Detection Complex. The high-affinity Biotin-Streptavidin interaction amplifies the signal generated by the specific Ligand-Receptor binding event.

Materials & Reagents

-

Ligand: Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (Lyophilized). Reconstitute in 50% Acetic Acid or DMSO (stock), dilute in PBS.

-

Detection: Streptavidin-HRP Conjugate (High Sensitivity).[2]

-

Cells: CHO-K1 or HEK293 cells stably expressing SSTR subtypes (e.g., SSTR2 or SSTR5).

-

Blocking Buffer: 3% BSA in PBS (pH 7.4). Avoid milk (contains endogenous biotin).

-

Binding Buffer: HEPES-buffered saline + 0.2% BSA + 5 mM MgCl

+ Protease Inhibitors (Aprotinin/Bacitracin). -

Fixative: 4% Paraformaldehyde (PFA) in PBS.

Protocol A: Cell-Surface Binding Assay (Screening Mode)

This protocol quantifies the total surface receptor load or the ability of a test drug to displace Bio-SST-28 (Competition Assay).

Step-by-Step Methodology

-

Cell Seeding:

-

Seed SSTR-expressing cells in 96-well Poly-D-Lysine coated plates (

cells/well). -

Incubate 24h to reach 80-90% confluency.

-

-

Binding (The "Cold Block"):

-

Crucial Step: Cool the plate to 4°C on ice for 15 minutes. This halts endocytosis, ensuring only surface receptors are labeled.

-

Wash cells 2x with ice-cold Binding Buffer.

-

Add 100 µL of Bio-SST-28 (0.1 nM - 10 nM titration) in Binding Buffer.

-

For Competition: Co-incubate with unlabeled competitor drug.

-

Incubate at 4°C for 2 hours with gentle orbital shaking.

-

-

Washing & Fixation:

-

Wash 3x with ice-cold PBS (removes unbound ligand).

-

Add 100 µL 4% PFA (Room Temp) for 15 minutes.

-

Note: Fixation crosslinks the ligand-receptor complex, stabilizing it for the HRP steps.

-

-

Blocking:

-

Wash 3x with PBS.

-

Block with 3% BSA/PBS for 1 hour at RT.

-

-

Detection:

-

Add Streptavidin-HRP (diluted 1:5000 in 1% BSA/PBS).

-

Incubate 45 minutes at RT.

-

Wash 5x with PBS-T (0.05% Tween-20). Thorough washing is critical here to lower background.

-

-

Readout:

-

Add 100 µL TMB Substrate . Develop for 10-20 mins (blue color).

-

Stop with 1M H

SO -

Read Absorbance at 450 nm .

-

Protocol B: Receptor Internalization Assay

SSTRs are G-protein coupled receptors (GPCRs) that internalize upon agonist stimulation. This protocol tracks that movement.

Workflow Logic

-

Pulse: Bind Bio-SST-28 at 37°C (active transport).

-

Acid Strip: Wash surface with mild acid (Glycine pH 3.0). This removes surface-bound ligand but leaves internalized ligand intact.

-

Permeabilize: Open cell membrane to allow SA-HRP entry.

-

Detect: Signal corresponds to internalized cargo only.

Figure 2: Internalization Workflow. The Acid Wash step is the control point that differentiates surface binding from internalized signaling complexes.

SSTR Signaling Context

Understanding the downstream effects of Bio-SST-28 binding is vital for interpreting assay results. SSTRs primarily couple to

Figure 3: SSTR Signaling. Bio-SST-28 acts as an agonist, triggering Gi-mediated inhibition of cAMP and activation of MAPK pathways.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| High Background | Endogenous Biotin | Critical: If permeabilizing cells (Protocol B), endogenous mitochondrial biotin (carboxylases) will bind SA-HRP. Use an Avidin/Biotin Blocking Kit before adding Bio-SST-28. |

| Low Signal | Ligand Degradation | Ensure Protease Inhibitors (Bacitracin) are in the buffer. Use the D-Trp22 analog (Bio-SST-28) specifically for this reason. |

| No Competition | Incubation Temp | Competition assays must be done at 4°C . At 37°C, internalization depletes the ligand, skewing |

| Precipitation | Solubility | Reconstitute Bio-SST-28 in 50% Acetic Acid first, then dilute. Do not dissolve directly in neutral buffer at high concentrations. |

References

-

Schonbrunn, A., et al. (1993). "Characterization of a biotinylated somatostatin analog as a receptor probe." Endocrinology, 132(6), 2461-2470.

-

Patel, Y.C. (1999). "Somatostatin and its receptor family."[3][4] Frontiers in Neuroendocrinology, 20(3), 157-198.

-

Thermo Fisher Scientific. "Avidin-Biotin Technical Handbook." Protein Biology Application Notes.

-

Green, N.M. (1990). "Avidin and streptavidin."[2][5][6][7][8][9][10][11] Methods in Enzymology, 184, 51-67.

Sources

- 1. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BindingDB PrimarySearch_ki [bindingdb.org]

- 5. usbio.net [usbio.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Biotin reagents for antibody pretargeting. 4. Selection of biotin conjugates for in vivo application based on their dissociation rate from avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]